molecular formula C22H36N2O3 B567519 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole CAS No. 1314801-34-7

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole

Cat. No. B567519
M. Wt: 376.541
InChI Key: BVHGFOJOMOBBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C22H36N2O2S . It is a solid substance at room temperature and has a molecular weight of 392.61 . It is used in the synthesis of conjugated polymers .


Synthesis Analysis

The compound has been synthesized using Suzuki coupling reactions . In one study, a conjugated polymer, PBDTBO, was created using benzo[1,2-b:4,5-b′]dithiophene (BDT) and 5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole (BO) units .


Molecular Structure Analysis

The InChI code for the compound is 1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . This indicates the presence of octyloxy groups attached to the benzo[c][1,2,5]oxadiazole core.


Chemical Reactions Analysis

The compound has been used in the synthesis of conjugated polymers . It has been incorporated into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, resulting in ternary PSCs with the best PCE of 12.35% .


Physical And Chemical Properties Analysis

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is a solid at room temperature . It has a molecular weight of 392.61 and exhibits excellent solubility .

Scientific Research Applications

  • Conjugated Polymers with Electron-Donor and Acceptor Units : A series of monomers including 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole were synthesized to create low-band-gap conjugated polymers. These polymers showed broad spectral absorptions and low band gaps, making them suitable for optoelectronic applications (Goker et al., 2015).

  • Electrochromic Devices : The electrochemical polymerization of monomers containing 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole indicated potential applications in electrochromic devices due to their influence on electronic properties (Goker et al., 2014).

  • Photovoltaic Cells : Polymers based on 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole demonstrated promising results in photovoltaic cells, with significant open-circuit voltage, short circuit current, and power conversion efficiency (Goker et al., 2016).

  • Low-Bandgap Copolymer for Solar Cells : A conjugated polymer containing 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole units exhibited a deep HOMO energy level and excellent solubility, leading to high power conversion efficiency in solar cells (Jiang et al., 2011).

  • Thiophene-Containing Polymers for Photovoltaic Applications : Polymers with different numbers of thiophene rings and 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole cores were synthesized, showing that the number of thiophene rings significantly affects the photovoltaic properties of the polymers (Do et al., 2013).

  • Anthracene-Based Polymers for Solar Cells : Anthracene-based polymers with 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole exhibited deep HOMO levels and enhanced electron withdrawing properties, making them suitable for solar cell applications (Kim et al., 2016).

  • Biosensor Development : A biosensor based on a conducting copolymer containing 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole was developed for the detection of anti-dementia drugs, showing low detection limits and good agreement with HPLC/DAD technique (Turan et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes and washing thoroughly after handling .

properties

IUPAC Name

5,6-dioctoxy-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHGFOJOMOBBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857044
Record name 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole

CAS RN

1314801-34-7
Record name 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
45
Citations
S Göker - 2014 - open.metu.edu.tr
As an acceptor unit, strong electron withdrawing moeities decrease LUMO levels resulting in low band gap polymers. Benzoxadiazole is one of the strongest electron acceptor units in …
Number of citations: 1 open.metu.edu.tr
S Goker, G Hizalan, S Kutkan… - Journal of Polymer …, 2016 - Wiley Online Library
Four new 2,1,3‐benzooxadiazole‐based donor–acceptor conjugated polymers, namely poly{9‐(9‐heptadecanyl)‐9H‐carbazole‐alt‐5,6‐bis(octyloxy)‐4,7‐di(selenophen‐2‐yl)benzo[c][…
Number of citations: 12 onlinelibrary.wiley.com
S Göker, G Hızalan, YA Udum, L Toppare - Synthetic metals, 2014 - Elsevier
Benzooxadiazole containing three monomers; 5,6-bis(octyloxy)-4,7-bis(4-hexylthiophen-2-yl)-2,1,3-benzoxadiazole (BOHT), 5,6-bis(octyloxy)-4,7-di-2-thienyl-2,1,3-benzoxadiazole (…
Number of citations: 29 www.sciencedirect.com
S Goker, G Hizalan, SO Hacioglu… - Journal of The …, 2020 - iopscience.iop.org
Four novel solution processable benzooxadiazole containing alternating copolymers namely poly (5, 6-bis (octyloxy)-4-(5-phenylthiophen-2-yl)-7-(thiophen-2-yl) benzo [c][1, 2, 5] …
Number of citations: 1 iopscience.iop.org
O Karakurt - 2021 - open.metu.edu.tr
In this thesis, six conjugated polymers were synthesized by coupling of 2,1,3- benzoxadiazole derivatives with donor groups via Stille polycondensation reactions. Moreover, the effect of …
Number of citations: 0 open.metu.edu.tr
S Göker, G Hizalan, M Ileri, SO Hacioglu… - Journal of …, 2015 - Elsevier
A series of monomers were synthesized via Stille coupling to obtain low-band gap conjugated polymers namely poly(5,6-bis(octyloxy)-4,7-di(thieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]…
Number of citations: 22 www.sciencedirect.com
JM Jiang, PA Yang, HC Chen, KH Wei - Chemical communications, 2011 - pubs.rsc.org
PBDTBO, a conjugated polymer comprising benzo[1,2-b:4,5-b′]dithiophene (BDT) and 5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole (BO) units, exhibits a deep HOMO energy level of −…
Number of citations: 107 pubs.rsc.org
HY Kim, MH Choi, YW Han, DK Moon… - Journal of Industrial and …, 2016 - Elsevier
Four anthracene-based D–π–A polymers, poly[anthracene-alt-4,7-bis(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole] (P1, P3) and Poly[anthracene-alt-4,7-bis(thiophen-2-yl)-…
Number of citations: 14 www.sciencedirect.com
S Goker, G Hizalan, YA Udum, L Toppare
Number of citations: 0
JM Jiang, PA Yang, CM Yu, HK Lin… - Journal of Polymer …, 2012 - Wiley Online Library
In this study, we used Stille coupling polymerization to synthesize a series of new low‐band gap‐conjugated polymers—PCyTBO, PCySiTBO, and PCyNTBO—comprising mainly …
Number of citations: 17 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.